1-(3-Chloro-5-cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide
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Overview
Description
1-(3-Chloro-5-cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a fluorine atom and a carboxamide group, as well as a pyridine ring substituted with a chlorine atom and a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, which is then functionalized with chlorine and cyano groups. The pyrrolidine ring is synthesized separately and functionalized with a fluorine atom and a carboxamide group. The final step involves coupling the two rings under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine or pyrrolidine rings.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the chlorine atom.
Scientific Research Applications
1-(3-Chloro-5-cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-5-cyanopyridin-2-yl)pyrrolidine-3-carboxamide
- 1-(3-Chloro-5-cyanopyridin-2-yl)piperidine-3-carboxamide
- 1-(3-Chloro-5-cyanopyridin-2-yl)-3-hydroxypyrrolidine-3-carboxamide
Uniqueness
1-(3-Chloro-5-cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide is unique due to the presence of the fluorine atom on the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H10ClFN4O |
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Molecular Weight |
268.67 g/mol |
IUPAC Name |
1-(3-chloro-5-cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H10ClFN4O/c12-8-3-7(4-14)5-16-9(8)17-2-1-11(13,6-17)10(15)18/h3,5H,1-2,6H2,(H2,15,18) |
InChI Key |
RMCWZDFFQRFZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=C(C=C(C=N2)C#N)Cl |
Origin of Product |
United States |
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